Cas no 2171896-93-6 (2-(2-methyloxetan-2-yl)benzaldehyde)

2-(2-methyloxetan-2-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(2-methyloxetan-2-yl)benzaldehyde
- EN300-1627517
- 2171896-93-6
-
- インチ: 1S/C11H12O2/c1-11(6-7-13-11)10-5-3-2-4-9(10)8-12/h2-5,8H,6-7H2,1H3
- InChIKey: MKMYWNWMHMXNFG-UHFFFAOYSA-N
- ほほえんだ: O1CCC1(C)C1C=CC=CC=1C=O
計算された属性
- せいみつぶんしりょう: 176.083729621g/mol
- どういたいしつりょう: 176.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(2-methyloxetan-2-yl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1627517-1.0g |
2-(2-methyloxetan-2-yl)benzaldehyde |
2171896-93-6 | 1g |
$1414.0 | 2023-06-04 | ||
Enamine | EN300-1627517-0.05g |
2-(2-methyloxetan-2-yl)benzaldehyde |
2171896-93-6 | 0.05g |
$1188.0 | 2023-06-04 | ||
Enamine | EN300-1627517-5.0g |
2-(2-methyloxetan-2-yl)benzaldehyde |
2171896-93-6 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1627517-0.5g |
2-(2-methyloxetan-2-yl)benzaldehyde |
2171896-93-6 | 0.5g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1627517-0.25g |
2-(2-methyloxetan-2-yl)benzaldehyde |
2171896-93-6 | 0.25g |
$1300.0 | 2023-06-04 | ||
Enamine | EN300-1627517-10000mg |
2-(2-methyloxetan-2-yl)benzaldehyde |
2171896-93-6 | 10000mg |
$6082.0 | 2023-09-22 | ||
Enamine | EN300-1627517-250mg |
2-(2-methyloxetan-2-yl)benzaldehyde |
2171896-93-6 | 250mg |
$1300.0 | 2023-09-22 | ||
Enamine | EN300-1627517-50mg |
2-(2-methyloxetan-2-yl)benzaldehyde |
2171896-93-6 | 50mg |
$1188.0 | 2023-09-22 | ||
Enamine | EN300-1627517-0.1g |
2-(2-methyloxetan-2-yl)benzaldehyde |
2171896-93-6 | 0.1g |
$1244.0 | 2023-06-04 | ||
Enamine | EN300-1627517-10.0g |
2-(2-methyloxetan-2-yl)benzaldehyde |
2171896-93-6 | 10g |
$6082.0 | 2023-06-04 |
2-(2-methyloxetan-2-yl)benzaldehyde 関連文献
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
2-(2-methyloxetan-2-yl)benzaldehydeに関する追加情報
2-(2-Methyloxetan-2-yl)benzaldehyde: A Comprehensive Overview
2-(2-Methyloxetan-2-yl)benzaldehyde (CAS No. 2171896-93-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound belongs to the class of oxetanes, which are four-membered cyclic ethers with a wide range of biological and chemical activities.
The molecular structure of 2-(2-methyloxetan-2-yl)benzaldehyde consists of a benzaldehyde moiety attached to a 2-methyloxetane ring. The presence of the methyloxetane ring imparts unique reactivity and stability to the molecule, making it an attractive candidate for various synthetic transformations. The aldehyde functional group, on the other hand, provides a reactive site for further chemical modifications, enabling the synthesis of a diverse array of derivatives.
In the context of pharmaceutical research, 2-(2-methyloxetan-2-yl)benzaldehyde has shown promising potential as a lead compound for the development of novel drugs. Recent studies have highlighted its ability to modulate specific biological pathways, making it a valuable starting material for drug discovery efforts. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. These findings suggest that 2-(2-methyloxetan-2-yl)benzaldehyde could serve as a scaffold for the design of new therapeutic agents targeting various diseases.
Beyond its pharmaceutical applications, 2-(2-methyloxetan-2-yl)benzaldehyde has also found utility in materials science. The unique combination of aromatic and cyclic ether functionalities makes it an excellent building block for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized this compound as a monomer in the preparation of high-performance polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as electronics, coatings, and composite materials.
In the realm of chemical synthesis, 2-(2-methyloxetan-2-yl)benzaldehyde serves as a versatile intermediate for the preparation of complex organic molecules. Its reactivity has been exploited in various synthetic routes, including cross-coupling reactions, cycloadditions, and oxidative transformations. A notable example is its use in the synthesis of chiral molecules through asymmetric catalysis. A study published in Tetrahedron Letters reported the successful enantioselective synthesis of chiral oxetanes using 2-(2-methyloxetan-2-yl)benzaldehyde as a key intermediate. This work highlights the compound's potential in the development of chiral catalysts and ligands for asymmetric synthesis.
The environmental impact and safety profile of 2-(2-methyloxetan-2-yl)benzaldehyde are also important considerations for its widespread use. Studies have shown that this compound exhibits low toxicity and environmental persistence when handled properly. However, it is essential to follow standard safety protocols during handling and storage to ensure worker safety and environmental protection. Proper disposal methods should be employed to minimize any potential ecological impact.
In conclusion, 2-(2-methyloxetan-2-yl)benzaldehyde (CAS No. 2171896-93-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers working in pharmaceuticals, materials science, and chemical synthesis. As ongoing research continues to uncover new applications and properties, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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